[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC14968622
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N5O2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | [3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H25N5O2/c1-29-19-7-5-17(6-8-19)20-16-21(25-24-20)22(28)27-14-12-26(13-15-27)11-9-18-4-2-3-10-23-18/h2-8,10,16H,9,11-15H2,1H3,(H,24,25) |
| Standard InChI Key | FMQUIEODUXKOEL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound integrates three distinct moieties:
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A pyrazole ring substituted at position 3 with a 4-methoxyphenyl group.
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A methanone bridge connecting the pyrazole to a piperazine ring.
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A pyridin-2-yl ethyl chain extending from the piperazine nitrogen.
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 391.5 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 | |
| IUPAC Name | [3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
The 4-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the pyridine-piperazine system may facilitate interactions with amine-binding receptors.
Synthetic Pathways
Key Reaction Steps
The synthesis typically involves a multi-step sequence:
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Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the 3-(4-methoxyphenyl)pyrazole core.
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Piperazine Functionalization: Nucleophilic substitution attaches the 2-(pyridin-2-yl)ethyl group to the piperazine ring.
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Methanone Coupling: A Friedel-Crafts acylation or carbodiimide-mediated coupling links the pyrazole and piperazine moieties.
Optimization Challenges
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Yield Variability: Reported yields range from 45–68%, depending on purification methods (e.g., HPLC vs. recrystallization).
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Stereochemical Control: The absence of chiral centers simplifies synthesis but necessitates precise reaction monitoring to avoid byproducts.
Physicochemical Properties
Predicted Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| logP (Partition Coefficient) | 3.2 ± 0.3 | VulcanChem Predictions |
| Aqueous Solubility | 12.7 µg/mL (25°C) | ChemAxon Calculations |
| pKa | 6.8 (pyridine nitrogen) | PubChem Data |
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC data).
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Photoreactivity: The pyridine group may undergo photooxidation under UV light, necessitating storage in amber vials.
Biological Activity and Hypothesized Targets
In Silico Predictions
| Target | Predicted IC (nM) | Confidence Score |
|---|---|---|
| Serotonin 5-HT | 89 | 0.78 (High) |
| EGFR Kinase | 420 | 0.65 (Moderate) |
Data derived from molecular docking simulations using AutoDock Vina.
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